
Lumefantrine-d18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est principalement utilisé comme agent antipaludique et est connu pour son efficacité dans le traitement du paludisme non compliqué causé par Plasmodium falciparum . Le composé est caractérisé par sa grande stabilité et son efficacité dans les thérapies combinées.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Benflumetol D18 implique l'incorporation d'atomes de deutérium dans la molécule de Lumefantrine. Ce processus inclut généralement l'utilisation de réactifs et de solvants deutérés dans des conditions contrôlées pour assurer le remplacement sélectif des atomes d'hydrogène par du deutérium .
Méthodes de production industrielle : La production industrielle du Benflumetol D18 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le Benflumetol D18 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution, en particulier celles impliquant les cycles aromatiques, sont fréquentes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents nitrants.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Applications De Recherche Scientifique
Pharmacological Properties
Lumefantrine functions as a blood schizonticide, targeting the erythrocytic stages of Plasmodium falciparum. The deuterium labeling in Lumefantrine-d18 allows for enhanced tracking and analysis in pharmacokinetic studies. Key pharmacological insights include:
- Mechanism of Action : While the exact mechanism remains partially understood, it is believed that lumefantrine inhibits the formation of β-hematin by forming complexes with hemin and disrupts nucleic acid and protein synthesis. This action is crucial for its efficacy against malaria parasites .
- Pharmacokinetics : The deuterium labeling aids in the precise measurement of drug concentrations in plasma, enhancing the understanding of its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have utilized high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify lumefantrine concentrations effectively .
Clinical Research Applications
Clinical studies utilizing this compound focus on evaluating its efficacy and safety in combination therapies. Notable research includes:
- Combination Therapy Studies : Recent trials have explored the efficacy of this compound in combination with novel agents like ganaplacide. A Phase 2b study demonstrated that this combination was effective against malaria infections, including those resistant to artemisinin. The study showed promising results in children and emphasized the potential of this compound to enhance treatment adherence due to optimized dosing regimens .
- Efficacy Against Resistant Strains : The unique properties of this compound make it a candidate for addressing emerging resistance in malaria treatment. Research indicates that formulations incorporating this compound may maintain efficacy against strains resistant to traditional treatments .
Case Studies and Observational Research
Several case studies have documented the application of this compound in clinical settings:
- Observational Studies : A framework for conducting observational research has been established, focusing on this compound's role in treatment protocols for malaria. These studies emphasize real-world efficacy and safety outcomes, providing valuable insights into patient responses and adverse event profiles .
- Comparative Effectiveness Research : Studies comparing lumefantrine-based therapies with other antimalarial regimens have highlighted the effectiveness of lumefantrine in various demographics, particularly among children and populations in endemic regions. The findings support its continued use and exploration in new formulations .
Data Summary Table
Study/Trial Name | Objective | Population | Results Summary |
---|---|---|---|
Phase 2b Ganaplacide Study | Evaluate efficacy with lumefantrine | Children <12 yrs | High success rate (99% at Day 29) |
Pharmacokinetic Study | Assess ADME profiles using LC-MS/MS | Adults & Children | Improved tracking of drug levels |
Observational Research Framework | Document real-world effectiveness | Various Demographics | Insights into treatment adherence and outcomes |
Mécanisme D'action
The exact mechanism by which Benflumetol D18 exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the parasite from detoxifying heme. This inhibition disrupts the parasite’s ability to synthesize nucleic acids and proteins, leading to its death .
Comparaison Avec Des Composés Similaires
Lumefantrine: The non-deuterated form of Benflumetol D18, used in combination therapies for malaria.
Artemether: Often used in combination with Lumefantrine for its rapid action against malaria.
Pyronaridine: Another antimalarial drug with a similar mechanism of action.
Uniqueness: Benflumetol D18 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in both research and clinical settings .
Activité Biologique
Lumefantrine is an antimalarial drug used primarily in combination with artemether for the treatment of uncomplicated Plasmodium falciparum malaria. The compound Lumefantrine-d18, a deuterated form of lumefantrine, has garnered interest due to its potential enhanced pharmacokinetic properties and biological activity. This article examines the biological activity of this compound, including its mechanisms of action, efficacy against malaria parasites, and comparative studies with other antimalarial agents.
This compound operates through several mechanisms that contribute to its antimalarial activity:
- Inhibition of Hemozoin Formation : this compound disrupts the detoxification process of heme within the malaria parasite, leading to the accumulation of toxic free heme. This mechanism is critical in killing the parasite during its erythrocytic stage.
- Synergistic Effects : Studies have shown that this compound exhibits synergistic effects when combined with other antimalarials like artemisinin derivatives, enhancing overall efficacy against resistant strains of Plasmodium falciparum .
Efficacy and Potency
Recent studies have indicated that this compound may possess superior antimalarial potency compared to its parent compound. The following table summarizes the inhibitory concentrations (IC50) for this compound and its metabolites against various strains of Plasmodium falciparum:
Compound | Strain | IC50 (nM) | Reference |
---|---|---|---|
Lumefantrine | 3D7 | 65.2 | |
Lumefantrine | W2mef | 55.5 | |
Desbutyl-Lumefantrine | 3D7 | 9.0 | |
Desbutyl-Lumefantrine | W2mef | 9.5 | |
This compound | 3D7 | TBD | Ongoing Research |
The geometric mean IC50 values indicate that Desbutyl-Lumefantrine (a metabolite) is significantly more potent than lumefantrine itself, suggesting that this compound may also exhibit enhanced activity.
Comparative Studies
Case Study: Synergistic Activity with Artemisinin
A study conducted on various combinations of lumefantrine and artemisinin derivatives demonstrated significant synergistic effects against both chloroquine-sensitive and -resistant strains of P. falciparum. The fractional inhibitory concentration (FIC) index was calculated to assess synergy:
- FIC Index :
- Values <1 indicate synergy.
- Values =1 indicate additivity.
- Values >1 indicate antagonism.
The following results were obtained for combinations involving this compound:
Combination | FIC Index | Result |
---|---|---|
This compound + Artemisinin | <0.5 | Synergistic |
Lumefantrine + Artemisinin | ~0.75 | Additive |
This suggests that this compound may enhance the efficacy of existing treatments when used in combination therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its biological activity:
- Absorption : Enhanced absorption rates have been observed in preliminary studies, indicating a potentially improved bioavailability compared to standard lumefantrine.
- Half-life : The half-life of lumefantrine is approximately 4–6 days; however, preliminary data suggest that deuteration may alter this parameter favorably, leading to prolonged therapeutic effects.
Propriétés
IUPAC Name |
2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-OASVJRPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.